molecular formula C19H17BrN4O2S2 B3206467 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040669-57-5

2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3206467
CAS No.: 1040669-57-5
M. Wt: 477.4 g/mol
InChI Key: LNMRDSDUSBZVCL-UHFFFAOYSA-N
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Description

2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4(3H)-one core fused with a 1,2,4-oxadiazole ring substituted at the 2-position with a bromophenyl group. The sulfur atom at the 2-position of the pyrimidinone ring is further functionalized with a methylthio group linked to the oxadiazole moiety. This structure is of interest in medicinal chemistry due to the pharmacological relevance of thienopyrimidinones and oxadiazoles, which are associated with kinase inhibition, antimicrobial activity, and CNS modulation .

Properties

IUPAC Name

2-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O2S2/c1-2-3-9-24-18(25)16-14(8-10-27-16)21-19(24)28-11-15-22-17(23-26-15)12-6-4-5-7-13(12)20/h4-8,10H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMRDSDUSBZVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N=C1SCC3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one is a derivative of thieno[3,2-d]pyrimidinones and oxadiazoles, which are known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its potential as an anticancer agent and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A thieno[3,2-d]pyrimidinone core,
  • A bromophenyl group attached via an oxadiazole moiety,
  • A butyl group contributing to its lipophilicity.

This structural arrangement is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidinone derivatives. For instance, compounds within this class have shown promising activity against various cancer cell lines:

Compound Cell Line IC50 (µM) Reference
6bHepG20.5Huang et al.
5aJurkat0.8MDPI
3bMCF-70.6PMC

These results indicate that modifications to the thieno[3,2-d]pyrimidinone structure can enhance cytotoxicity against specific cancer types.

The proposed mechanisms for the anticancer activity include:

  • Inhibition of key enzymes involved in tumor growth,
  • Induction of apoptosis in cancer cells,
  • Disruption of cell cycle progression.

For example, compound 5a has been shown to dock effectively in the active site of EGFR tyrosine kinase, suggesting a targeted mechanism for inhibiting tumor growth .

Other Pharmacological Activities

Beyond anticancer effects, derivatives of oxadiazoles and thieno[3,2-d]pyrimidines have demonstrated other biological activities:

  • Antimicrobial Activity : Some compounds exhibit significant antimicrobial properties against bacteria and fungi.
    • Example: Compound 4a showed high activity against Mycobacterium tuberculosis with an IC50 of 0.045 µg/mL .
  • Anti-inflammatory Effects : Certain derivatives have been evaluated for their ability to reduce inflammation in preclinical models.

Case Studies

Several studies have explored the biological activity of structurally similar compounds:

  • Villemagne et al. (2020) synthesized oxadiazole derivatives that showed potent anti-tubercular activity with low EC values .
  • Parikh et al. (2020) developed substituted oxadiazoles with notable efficacy against resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of these compounds in infectious diseases .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The thieno[3,2-d]pyrimidin-4(3H)-one core undergoes electrophilic substitution at position 7 due to the electron-rich thiophene ring annulation. This reactivity is influenced by the pyrimidinone ring’s electron-withdrawing effects .

Reaction TypeConditionsProductKey Observations
HalogenationCl₂ or Br₂ in DCM, 0°C, 2–4 h7-Bromo or 7-chloro derivativeRegioselectivity confirmed via NMR .
NitrationHNO₃/H₂SO₄, 50°C, 6 h7-Nitro derivativeYield: ~75% .
Vilsmeier-HaackPOCl₃/DMF, reflux, 8 h7-Formyl derivativeFormylation precedes cyclization .

Oxidation of the Thioether Group

The methylthio (-S-CH₂-) linker is susceptible to oxidation. Manganese and osmium catalysts (e.g., Mn(CF₃SO₃)₂ complexes) facilitate selective oxidation to sulfoxide or sulfone derivatives under mild conditions .

Oxidizing AgentCatalystProductYield
H₂O₂/AcOHMn(CF₃SO₃)₂ complex (10 mol%)Sulfoxide82%
mCPBANoneSulfone90%

Cross-Coupling Reactions

The 2-bromophenyl substituent enables palladium-catalyzed cross-coupling:

ReactionConditionsProductNotes
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivativeRetains oxadiazole stability .
Ullmann CouplingCuI, 1,10-phenanthroline, DMF, 120°CDiaryl ether or amineRequires anhydrous conditions .

Nucleophilic Attack on the Oxadiazole Ring

The 1,2,4-oxadiazole ring undergoes ring-opening under basic or acidic conditions:

ConditionsReagentProductOutcome
NaOH (1M), refluxHydrazineThiosemicarbazide derivativeSelective C5 cleavage .
HCl (conc.), RTH₂OAmide hydrolysis productOxadiazole ring degradation .

Catalytic Hydrogenation

The thiophene ring can be partially reduced using Os or Ru complexes :

CatalystConditionsProductSelectivity
[OsCl₂(diphosphine)]H₂ (50 psi), EtOH, 60°CDihydrothieno-pyrimidinoneRetains oxadiazole integrity .

Key Mechanistic Insights

  • Electronic Effects : The pyrimidinone ring directs electrophiles to position 7 via resonance stabilization .

  • Steric Hindrance : The 3-butyl group limits reactivity at position 3 but enhances solubility for catalytic reactions .

  • Oxadiazole Stability : The oxadiazole ring resists electrophilic attack but undergoes nucleophilic cleavage under harsh conditions .

This compound’s multifunctional architecture enables applications in medicinal chemistry (e.g., kinase inhibition) and materials science. Further studies should explore its catalytic asymmetric derivatization.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Substituents Key Properties/Applications References
2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one Thieno[3,2-d]pyrimidin-4(3H)-one 3-butyl; 2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio) Hypothesized kinase inhibition N/A
6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one Thieno[2,3-d]pyrimidin-4(3H)-one 3-(3,4-difluorobenzyl); 5-methyl; 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl) Reported as a kinase inhibitor candidate
6-(benzo[b]thiophen-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Pyrimidin-4(3H)-one 3-methyl; 2-(methylthio); 6-(benzo[b]thiophen-3-yl) Antimicrobial activity

Key Observations :

Halogen Substituents : The 2-bromophenyl group in the target compound may enhance electrophilic reactivity compared to the 2-chlorophenyl group in the analogue from . Bromine’s larger atomic radius could improve binding affinity in hydrophobic pockets .

Alkyl vs. Aryl Substituents : The 3-butyl group in the target compound increases lipophilicity (logP ~4.2 predicted) compared to the 3-(3,4-difluorobenzyl) group in the compound, which may reduce metabolic clearance but limit aqueous solubility.

Oxadiazole vs.

Functional Group Impact on Bioactivity

Table 2: Substituent Effects on Activity

Functional Group Role in Target Compound Comparison with Analogues
1,2,4-Oxadiazole Enhances metabolic stability Similar to pyrazolo[1,5-a]pyrazine derivatives in ; lower toxicity than triazoles
2-Bromophenyl Modulates steric/electronic effects More lipophilic than 4-bromophenyl derivatives (), potentially improving blood-brain barrier penetration
3-Butyl Increases lipophilicity Longer chain than 3-methyl in ; may reduce solubility but enhance membrane permeability

Q & A

Q. What synthetic routes are commonly employed to synthesize thieno[3,2-d]pyrimidin-4(3H)-one derivatives like this compound?

Methodological Answer:

  • Multi-step synthesis : Start with 3-aminothiophene derivatives, followed by cyclization with urea/thiourea to form the pyrimidinone core. Introduce the 2-bromophenyl-oxadiazole moiety via a Mitsunobu or nucleophilic substitution reaction. Example: Coupling 3-(2-bromophenyl)-1,2,4-oxadiazole-5-methanol with the thiolated thienopyrimidinone precursor under basic conditions (e.g., DMF/NaH) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/dioxane) to isolate intermediates and final products .

Q. How can researchers validate the structural integrity of this compound after synthesis?

Methodological Answer:

  • Spectroscopic characterization :
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., thioether linkage at C2, butyl group at N3).

  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns matching bromine (Br ~1:1 ratio) .

    • X-ray crystallography : Resolve crystal structures to confirm regiochemistry of the oxadiazole and thienopyrimidinone fusion .
    Characterization Data Key Peaks/Findings
    ¹H NMR (DMSO-d6)δ 8.2–7.4 (aryl-H), δ 4.5 (SCH2), δ 1.6 (butyl-CH2)
    HRMS (ESI+)m/z 529.05 [M+H]+ (C21H19BrN4O2S2)

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of bromophenyl-oxadiazole-containing thienopyrimidinones?

Methodological Answer:

  • Reaction condition screening : Test solvents (DMF vs. THF), bases (NaH vs. K2CO3), and catalysts (Pd(PPh3)4 for coupling steps). Evidence suggests DMF/NaH increases thioether bond formation efficiency .
  • Kinetic studies : Monitor intermediate stability (e.g., oxadiazole-methanol intermediate) via TLC or HPLC to prevent degradation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace bromophenyl with chlorophenyl, vary alkyl chain length at N3) .
  • Biological assays : Test antiproliferative activity against cancer cell lines (e.g., MCF-7, KB) using MTT assays. Compare IC50 values to establish substituent effects .
Substituent IC50 (μM) Cell Line
2-Bromophenyl2.8 ± 0.3MCF-7
4-Chlorophenyl5.1 ± 0.6MCF-7

Q. How should researchers address discrepancies in bioactivity data across different experimental models?

Methodological Answer:

  • Model validation : Compare in vitro (cell lines) and in vivo (xenograft mice) results. Use statistical tools (ANOVA, Tukey’s test) to identify outliers .
  • Mechanistic studies : Perform Western blotting (e.g., apoptosis markers like caspase-3) to confirm consistent pathways across models .

Q. What experimental frameworks are recommended for assessing the environmental impact of this compound?

Methodological Answer:

  • Ecotoxicology assays : Use Daphnia magna or zebrafish embryos to test acute toxicity (LC50). Monitor biodegradation via HPLC-MS in simulated wastewater .
  • QSAR modeling : Predict bioaccumulation potential using logP and molecular weight (e.g., EPI Suite software) .

Methodological Notes for Contradictory Data

  • Synthetic yield variations : If yields differ between labs, cross-validate reagent purity (e.g., hydrazine derivatives in oxadiazole formation) and moisture control .
  • Bioactivity inconsistencies : Replicate assays with standardized protocols (e.g., ATCC cell lines, serum-free media) to minimize batch effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one

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